6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and an ethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Ethylpyrimidine Moiety: The ethylpyrimidine group can be introduced via a nucleophilic substitution reaction using appropriate pyrimidine derivatives.
Attachment to the Purine Core: The final step involves coupling the piperazine derivative with a purine precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine moiety, used as an acetylcholinesterase inhibitor.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are also acetylcholinesterase inhibitors and share structural similarities with the target compound.
Uniqueness
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific combination of a purine core with a piperazine and ethylpyrimidine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-3-12-8-17-16(18-9-12)24-6-4-23(5-7-24)15-13-14(19-10-20-15)22(2)11-21-13/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZXXHIAOSGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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